molecular formula C19H23N3O4 B2701801 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034316-20-4

2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Cat. No. B2701801
CAS RN: 2034316-20-4
M. Wt: 357.41
InChI Key: BXFNAOSOPSBMPL-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known by its chemical name and identification, and it is important to note that it is not intended for drug usage, dosage, or treatment of any medical condition. In

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis The chemoselective acetylation of aminophenols, a process relevant to antimalarial drug synthesis, utilizes catalysts like Novozym 435 for producing intermediate compounds such as N-(2-Hydroxyphenyl)acetamide. This process, pivotal in the natural synthesis pathway of antimalarial medications, involves various acyl donors like vinyl acetate and vinyl butyrate, with vinyl acetate identified as the most effective due to its irreversible reaction advantage. It is a kinetically controlled synthesis essential for creating specific intermediates in antimalarial drug production, highlighting the significance of chemoselective acetylation in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).

Coordination Complexes in Antioxidant Activity Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, showcasing the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, underscoring the potential of pyrazole-acetamide based compounds in developing antioxidant agents. The study of these coordination complexes contributes to our understanding of the structural and functional versatility of pyrazole-acetamide derivatives in medicinal chemistry (K. Chkirate et al., 2019).

Inhibition of Fatty Acid Synthesis in Agriculture The chloroacetamide class of herbicides, including compounds like alachlor and metazachlor, function by inhibiting fatty acid synthesis in various agricultural weeds. These compounds, related structurally to 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide, illustrate the broader applicability of acetamide derivatives in agriculture, particularly in controlling annual grasses and broad-leaved weeds across a range of crops (H. Weisshaar & P. Böger, 1989).

Leuckart Synthesis in Pharmaceutical Development The Leuckart synthesis approach has been employed to create novel acetamide derivatives, showcasing potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This methodology highlights the versatility of acetamide derivatives in pharmaceutical development, particularly in the synthesis of compounds with significant therapeutic potential (P. Rani et al., 2016).

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-16-3-2-4-17(11-16)25-13-18(23)22-14-5-7-15(8-6-14)26-19-12-20-9-10-21-19/h2-4,9-12,14-15H,5-8,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFNAOSOPSBMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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